

# 2,4-Difluoro-3-methylbenzonitrile CAS number 847502-87-8

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## Compound of Interest

Compound Name: 2,4-Difluoro-3-methylbenzonitrile

Cat. No.: B1589105

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An In-Depth Technical Guide to **2,4-Difluoro-3-methylbenzonitrile** (CAS: 847502-87-8) for Advanced Research and Development

## Introduction

**2,4-Difluoro-3-methylbenzonitrile** is a fluorinated aromatic compound that has garnered significant interest as a versatile building block in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique structural arrangement, featuring a nitrile functional group, two fluorine atoms, and a methyl group on a benzene ring, provides a powerful scaffold for the synthesis of complex, high-value molecules. The strategic incorporation of fluorine is a well-established method in drug design to modulate key properties such as metabolic stability, lipophilicity, and binding affinity, making this compound a particularly valuable intermediate for drug development professionals.<sup>[1]</sup>

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of **2,4-Difluoro-3-methylbenzonitrile**, covering its physicochemical properties, a validated synthesis protocol with mechanistic insights, detailed methods for spectroscopic characterization, its applications in modern research, and essential safety protocols.

## Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is the starting point for any research endeavor. The key identifiers and physical characteristics of **2,4-Difluoro-3-**

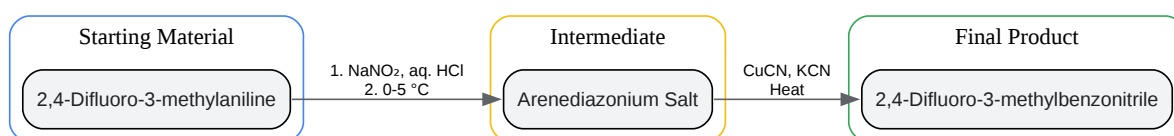
**methylbenzonitrile** are summarized below.

Property	Value	Source(s)
CAS Number	847502-87-8	[2][3]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> F <sub>2</sub> N	[4]
Molecular Weight	153.13 g/mol	[3][4]
IUPAC Name	2,4-difluoro-3-methylbenzonitrile	[2][3]
Appearance	White to off-white liquid or solid	[2]
Melting Point	40-42 °C	[4]
InChI Key	GNNHZCHETSTMOG-UHFFFAOYSA-N	[2][3]
Canonical SMILES	CC1=C(C=CC(=C1F)C#N)F	[3][5]

## Synthesis and Mechanistic Rationale

While various proprietary methods exist for the industrial-scale synthesis of **2,4-Difluoro-3-methylbenzonitrile**, a robust and well-established laboratory-scale approach is the Sandmeyer reaction. This classic transformation provides a reliable pathway from a readily available aniline precursor to the desired nitrile.

The proposed synthesis starts from 2,4-difluoro-3-methylaniline. The reaction proceeds in two critical stages: the diazotization of the primary amine, followed by the substitution of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.



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Caption: Proposed Sandmeyer reaction pathway for the synthesis of **2,4-Difluoro-3-methylbenzonitrile**.

## Experimental Protocol: Sandmeyer Reaction

This protocol outlines a self-validating system for the synthesis, purification, and isolation of the target compound.

### Step 1: Diazotization of 2,4-difluoro-3-methylaniline

- In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2,4-difluoro-3-methylaniline (1.0 eq) with aqueous hydrochloric acid (3.0 eq).
- Cool the resulting slurry to 0-5 °C in an ice-salt bath. The low temperature is critical to ensure the stability of the diazonium salt intermediate.
- Dissolve sodium nitrite ( $\text{NaNO}_2$ , 1.1 eq) in a minimal amount of cold water.
- Add the sodium nitrite solution dropwise to the aniline slurry, ensuring the internal temperature does not exceed 5 °C. The slow addition prevents dangerous temperature spikes and the premature decomposition of the diazonium salt.
- Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.

### Step 2: Cyanation (Sandmeyer Reaction)

- In a separate, larger flask, prepare a solution of copper(I) cyanide ( $\text{CuCN}$ , 1.2 eq) and potassium cyanide ( $\text{KCN}$ , 1.2 eq) in water. Caution: Cyanide salts are extremely toxic. Handle with extreme care under a chemical fume hood.
- Heat the cyanide solution to 60-70 °C.
- Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot cyanide solution. Vigorous evolution of nitrogen gas will be observed. The rate of addition must be

controlled to manage the effervescence.

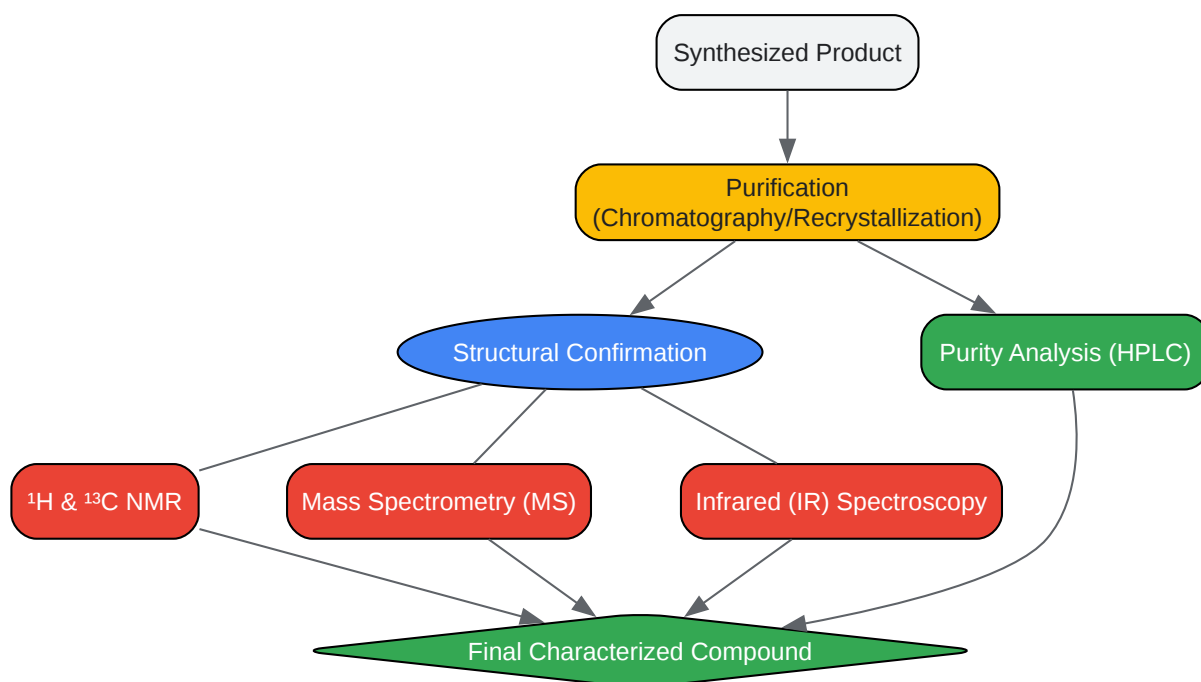
- After the addition is complete, continue to heat the reaction mixture at 70 °C for 1 hour to drive the reaction to completion.
- Cool the mixture to room temperature and perform a steam distillation or solvent extraction (e.g., with dichloromethane or ethyl acetate) to isolate the crude product.

### Step 3: Purification

- Combine the organic extracts and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude material via column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to obtain pure **2,4-Difluoro-3-methylbenzonitrile**.[\[6\]](#)

## Spectroscopic Characterization Workflow

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique spectroscopic approach is required for unambiguous characterization.



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Caption: A typical workflow for the purification and spectroscopic characterization of a synthesized compound.

## Predicted Spectroscopic Data

The following tables present the expected spectral data for **2,4-Difluoro-3-methylbenzonitrile**, based on its structure and data from analogous compounds.<sup>[5][7][8]</sup>

Table 1: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data (in CDCl<sub>3</sub>)

Nucleus	Predicted Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (Hz)	Assignment
$^1\text{H}$	~ 7.4-7.6	t	$\text{J(H,F)} \approx 8\text{-}10$	Ar-H
	~ 7.0-7.2	t	$\text{J(H,F)} \approx 8\text{-}10$	Ar-H
	~ 2.3-2.5	s	-	-CH <sub>3</sub>
$^{13}\text{C}$	~ 160-165	dd	$^1\text{J(C,F)} \approx 250\text{-}260$ , $^2\text{J(C,F)} \approx 10\text{-}15$	C-F
	~ 158-163	dd	$^1\text{J(C,F)} \approx 250\text{-}260$ , $^2\text{J(C,F)} \approx 10\text{-}15$	C-F
	~ 130-135	m	-	Ar-C-H
	~ 120-125	t	$^2\text{J(C,F)} \approx 20\text{-}25$	Ar-C-H
	~ 115-120	s	-	-C $\equiv$ N
	~ 105-110	t	$^2\text{J(C,F)} \approx 20\text{-}25$	C-CN

| | ~ 14-18 | q |  $^1\text{J(C,H)} \approx 125$  | -CH<sub>3</sub> |

Table 2: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

Technique	Feature	Predicted Value	Assignment
IR	Strong, sharp absorption	~ 2230-2240 cm <sup>-1</sup>	C $\equiv$ N stretch
	Strong absorptions	~ 1200-1300 cm <sup>-1</sup>	C-F stretches
	C-H absorptions	~ 2900-3100 cm <sup>-1</sup>	Aromatic & Aliphatic C-H
MS (EI)	Molecular Ion Peak [M] <sup>+</sup>	m/z 153.04	C <sub>8</sub> H <sub>5</sub> F <sub>2</sub> N <sup>+</sup>

| | Key Fragment | m/z 138 | [M-CH<sub>3</sub>]<sup>+</sup> |

## Protocols for Spectroscopic Analysis[10]

- Nuclear Magnetic Resonance (NMR): Dissolve 10-15 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard ( $\delta$  = 0.00 ppm). Transfer to a 5 mm NMR tube and acquire <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F spectra.
- Infrared (FTIR): If solid, place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. If liquid, a thin film can be used. Record the spectrum from 4000-400 cm<sup>-1</sup>.
- Mass Spectrometry (MS): For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is ideal. This will provide both the retention time (a measure of purity) and the mass spectrum for structural confirmation.

## Applications in Drug Discovery and Development

**2,4-Difluoro-3-methylbenzonitrile** is not typically an end-product but rather a crucial intermediate. Its value lies in the unique combination of reactive sites and modulating groups that it offers to the medicinal chemist.

- Scaffold for Bioactive Molecules: The benzonitrile group can be hydrolyzed to a benzoic acid, reduced to a benzylamine, or converted to a tetrazole, providing multiple avenues for further chemical modification.[9]
- Fluorine-Driven Interactions: The two fluorine atoms significantly alter the electronic profile of the aromatic ring. They can enhance binding affinity to target proteins through hydrogen bonding or favorable dipole interactions and can block sites of metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate.[1][10]
- Intermediate for Targeted Therapies: Fluorinated building blocks are integral to the synthesis of modern pharmaceuticals, including kinase inhibitors and other targeted cancer therapies. The specific substitution pattern of this molecule makes it a candidate for building libraries of compounds for high-throughput screening.[11]

- AI and Computational Chemistry: In the age of AI-driven drug discovery, well-characterized and readily available building blocks like this are essential.<sup>[12]</sup><sup>[13]</sup> Computational models can predict how modifications based on this scaffold will affect a molecule's activity, and having a reliable synthetic source is key to validating these predictions in the lab.<sup>[14]</sup>

## Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemicals is a top priority.

**2,4-Difluoro-3-methylbenzonitrile** is a hazardous substance and must be handled with appropriate precautions.

Table 3: GHS Hazard and Precautionary Statements



Category	Code(s)	Description
Signal Word	Danger	[2][3]
Hazard Statements	H301/H302, H311/H312, H331/H332	Toxic or Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
	H315	Causes skin irritation.[3]
	H319	Causes serious eye irritation.[3]
	H335	May cause respiratory irritation.[4]
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4]
	P280	Wear protective gloves/protective clothing/eye protection/face protection.[2][4]
	P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]

|| P311 | Call a POISON CENTER or doctor/physician.[2] |

## Handling and Storage Protocol

- Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[15] An eyewash station and safety shower must be readily accessible.
- Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles at all times.[16][17]

- Handling: Avoid creating dust if handling the solid form. If the material is a low-melting solid, it may be gently warmed to be handled as a liquid.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][18] The recommended storage condition is sealed in dry, room temperature.[2]

## Conclusion

**2,4-Difluoro-3-methylbenzonitrile** (CAS: 847502-87-8) is a high-value chemical intermediate with significant potential for driving innovation in drug discovery and other areas of chemical science. Its carefully arranged functional groups provide a synthetically versatile platform, while the presence of fluorine offers a strategic advantage for fine-tuning the properties of target molecules. By understanding its synthesis, characterization, and safe handling as detailed in this guide, researchers can effectively leverage this powerful building block to advance their scientific and developmental objectives.

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